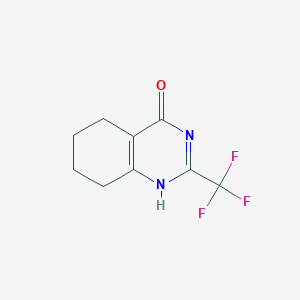

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol

Vue d'ensemble

Description

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol is an organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrimidine ring. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzylamine and trifluoroacetic acid.

Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as palladium or copper, to form the quinazoline ring.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Hydroxylation: The final step involves the hydroxylation of the quinazoline ring to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline derivatives.

Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Quinazoline derivatives with various functional groups.

Reduction: Amine derivatives of the original compound.

Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol exhibit significant antitumor properties. Studies have shown that derivatives of tetrahydroquinazoline can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a study highlighted its potential in targeting specific pathways involved in tumor growth and survival, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Another area of investigation is the antimicrobial efficacy of this compound. Preliminary studies suggest that it may possess activity against certain bacterial strains and fungi. This could be particularly beneficial in developing new antibiotics or antifungal agents amidst rising resistance to current treatments .

Central Nervous System (CNS) Effects

The compound's ability to cross the blood-brain barrier has led to studies exploring its neuroprotective effects. Research suggests it may have implications in treating neurodegenerative diseases due to its potential to modulate neurotransmitter systems and reduce oxidative stress .

Materials Science

Fluorinated Polymers

this compound can be used in synthesizing fluorinated polymers. The incorporation of trifluoromethyl groups enhances the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications such as coatings and adhesives .

Nanocomposites

Research has explored the use of this compound in creating nanocomposites with enhanced mechanical properties. The trifluoromethyl group can improve the interaction between the matrix and filler materials, leading to improved strength and durability in various applications .

Research Tool

Chemical Probe for Biological Studies

Due to its unique structure, this compound serves as a valuable chemical probe in biological research. It can be utilized to investigate specific biological pathways or molecular interactions within cells. This application is particularly relevant in pharmacological studies where understanding drug-receptor interactions is crucial .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Trifluoromethyl)quinazoline: Lacks the hydroxyl group, resulting in different chemical and biological properties.

5,6,7,8-Tetrahydroquinazolin-4-ol: Lacks the trifluoromethyl group, affecting its stability and activity.

2-(Trifluoromethyl)-4-hydroxyquinoline: Similar structure but with a quinoline ring instead of a quinazoline ring.

Uniqueness

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer enhanced stability, reactivity, and biological activity. This combination makes it a valuable compound for various scientific and industrial applications.

Activité Biologique

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline class. Its unique structure, characterized by the presence of a trifluoromethyl group and a hydroxyl moiety, enhances its chemical stability and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : CHFNO

- Molecular Weight : 218.176 g/mol

- CAS Number : 147750-20-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity and binding affinity to enzymes and receptors. This interaction can lead to modulation of enzyme activity and influence several biological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For example, derivatives of quinazoline compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that some derivatives exhibit potency comparable to standard antibiotics like ampicillin .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies demonstrated its capacity to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies and Research Findings

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)quinazoline | Lacks hydroxyl group | Lower enzyme inhibition |

| 5,6,7,8-Tetrahydroquinazolin-4-ol | Lacks trifluoromethyl group | Reduced stability and activity |

| 2-(Trifluoromethyl)-4-hydroxyquinoline | Different ring structure | Varying antimicrobial properties |

Propriétés

IUPAC Name |

2-(trifluoromethyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJOPFSBBJDRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598566 | |

| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147750-20-7 | |

| Record name | 5,6,7,8-Tetrahydro-2-(trifluoromethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147750-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.